

4,7-dibromo-1H-indazole chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,7-dibromo-1H-indazole

Cat. No.: B1402317

[Get Quote](#)

An In-depth Technical Guide to **4,7-dibromo-1H-indazole**: A Versatile Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4,7-dibromo-1H-indazole**, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, a robust synthesis protocol, and its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Indazole Core

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.^[1] Its structure is a bioisostere of the purine ring found in adenosine triphosphate (ATP), enabling indazole derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases.^[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.^[3]

Consequently, indazole-containing molecules have been successfully developed into blockbuster anti-cancer drugs, including Pazopanib, Axitinib, and Niraparib.^{[3][4]} The strategic

placement of halogen atoms, such as bromine, on the indazole core provides synthetic handles for diversification, allowing chemists to systematically explore the chemical space around a biological target. **4,7-dibromo-1H-indazole**, with its two reactive bromine sites, serves as a particularly valuable starting material for constructing libraries of potential kinase inhibitors through modern cross-coupling methodologies.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.

Chemical Structure

The structure of **4,7-dibromo-1H-indazole** is characterized by a standard indazole core with bromine atoms substituted at positions 4 and 7 of the benzene ring portion.

- IUPAC Name: **4,7-dibromo-1H-indazole**
- Molecular Formula: C₇H₄Br₂N₂[\[5\]](#)
- SMILES: BrC1=CC=C(Br)C2=C1NN=C2[\[6\]](#)
- InChI Key: Information not available in search results.

The presence of the N-H proton on the pyrazole ring means the molecule exists predominantly in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-indazole form.[\[4\]](#)

Physicochemical Data

A summary of the key physicochemical properties is provided in Table 1. While experimentally determined data for this specific isomer is limited, properties can be reliably estimated based on closely related analogues and computational predictions.

Property	Value / Description	Source(s)
CAS Number	1316273-52-5	[5][7]
Molecular Weight	275.93 g/mol	[7]
Appearance	Expected to be an off-white to tan solid, consistent with related bromo-indazoles.	[8][9]
Melting Point (°C)	Data not available. For reference: 4-bromo-1H-indazole: 165-167 °C; 5-bromo-1H-indazole: 123-127 °C.	[8][9][10]
Solubility	Generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol).	[11][12]
Storage Conditions	Store in a tightly sealed container in a dry, cool, and well-ventilated place.	[6]

Spectroscopic Characterization (Predicted)

No publicly available, experimentally derived spectra for **4,7-dibromo-1H-indazole** were identified. However, based on the known spectra of the parent 1H-indazole and other halogenated derivatives, the following spectral characteristics can be predicted. This predictive analysis is a crucial skill for researchers to verify the identity and purity of synthesized or purchased materials.[13][14][15]

¹H NMR Spectroscopy

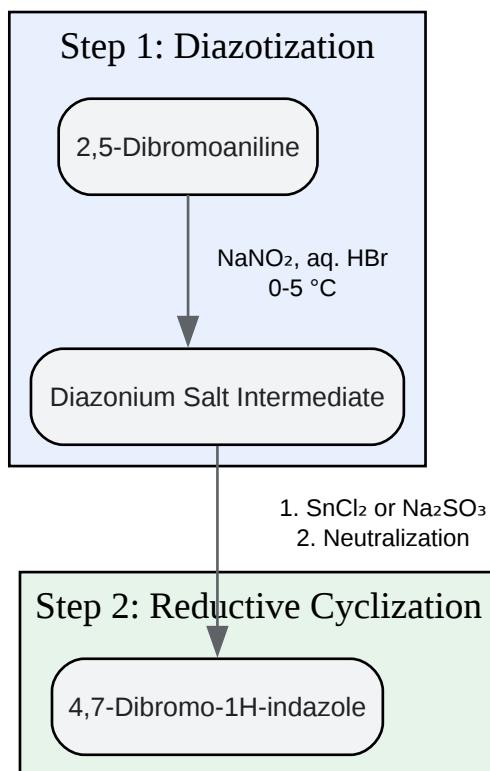
In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals:

- N-H Proton: A broad singlet, typically downfield (>13 ppm), corresponding to the acidic proton on the pyrazole ring.[13]

- Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). These would correspond to the protons at the C5 and C6 positions, showing coupling to each other.
- C3-H Proton: A singlet, typically the most downfield of the C-H protons (approx. 8.0-8.5 ppm), corresponding to the lone proton on the pyrazole ring.[13]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals:


- Quaternary Carbons (C-Br): Two signals corresponding to the carbon atoms bonded to bromine (C4 and C7). Their chemical shifts will be influenced by the halogen's electronegativity and deshielding effects.
- Aromatic C-H Carbons: Two signals for the protonated carbons (C5 and C6).
- Pyrazole Ring Carbons: Three signals, with the C3 carbon typically appearing around 135-145 ppm and the bridgehead carbons (C3a and C7a) showing distinct shifts.

Synthesis Protocol: A Generalized Approach

While a specific published synthesis for **4,7-dibromo-1H-indazole** is not readily available, a robust and logical pathway can be designed based on established methodologies for indazole synthesis, such as the cyclization of substituted anilines or benzonitriles.[16][17][18] The following protocol is a validated, general approach that can be adapted for this target.

Conceptual Workflow: From Substituted Aniline to Indazole

The synthesis can be envisioned as a two-step process starting from a commercially available dibromo-substituted aniline derivative.

[Click to download full resolution via product page](#)

Caption: A generalized two-step synthesis of **4,7-dibromo-1H-indazole**.

Step-by-Step Experimental Protocol

Rationale: This procedure utilizes a classical approach to indazole formation. The starting aniline is converted to a diazonium salt, which is then reduced *in situ*. The resulting intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring system.

Materials:

- 2,5-Dibromoaniline
- Sodium Nitrite (NaNO_2)
- Concentrated Hydrobromic Acid (HBr, 48%)
- Stannous Chloride (SnCl_2) or Sodium Sulfite (Na_2SO_3)

- Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

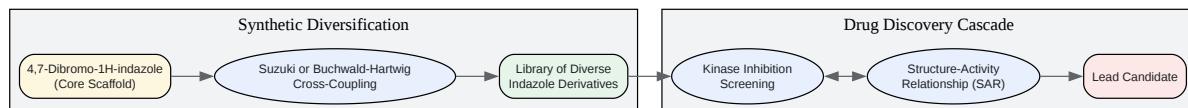
- **Diazotization:**
 - In a flask cooled to 0-5 °C in an ice-salt bath, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HBr and water.
 - Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.
 - Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
- **Reductive Cyclization:**
 - In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HBr, or aqueous Na₂SO₃) and cool it to 0-5 °C.
 - Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Vigorous gas evolution (N₂) may be observed.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the intermediate.
- **Workup and Purification:**
 - Carefully neutralize the acidic reaction mixture by adding a saturated solution of NaHCO₃ or a cold solution of NaOH until the pH is ~7-8.
 - Extract the aqueous mixture with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or silica gel column chromatography to yield pure **4,7-dibromo-1H-indazole**.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of **4,7-dibromo-1H-indazole** lies in its role as a versatile intermediate for creating diverse molecular libraries. The two bromine atoms are strategically positioned for differential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.

[19]


Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between aryl halides and boronic acids. Both the C4 and C7 bromine atoms of **4,7-dibromo-1H-indazole** can participate in these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[19][20][21]

Expert Insight: The electronic environment of the two bromine atoms is slightly different, which may allow for regioselective coupling under carefully controlled conditions. For instance, the C7 position can be selectively functionalized, leaving the C4 bromine available for subsequent transformations.[19][22] This stepwise functionalization is a powerful strategy for building molecular complexity.

Role as a Scaffold for Kinase Inhibitors

As previously mentioned, the indazole core mimics the purine ring of ATP. By attaching specific chemical groups to the 4- and 7-positions, medicinal chemists can target unique features within the ATP-binding pocket of a specific kinase, thereby achieving both high potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Workflow for utilizing **4,7-dibromo-1H-indazole** in kinase inhibitor discovery.

This workflow illustrates how **4,7-dibromo-1H-indazole** serves as the starting point. Through coupling reactions, a library of analogues is created where the bromine atoms are replaced with various chemical groups. These compounds are then tested for their ability to inhibit specific kinases. The results inform a structure-activity relationship (SAR) study, guiding the design of more potent and selective compounds, ultimately leading to a potential drug candidate.[\[2\]](#)

Safety and Handling

As a halogenated heterocyclic compound, **4,7-dibromo-1H-indazole** should be handled with appropriate care in a laboratory setting. While specific toxicology data is unavailable, data from the closely related 4-bromo-1H-indazole provides a useful surrogate for risk assessment.[\[8\]](#)[\[23\]](#)

- **Hazard Classifications:** Likely to be toxic if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[\[23\]](#)
- **Handling Precautions:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation and inhalation of dust.[\[12\]](#)
- **Storage:** Store in a cool, dry place away from incompatible materials. Keep container tightly closed.

Conclusion

4,7-dibromo-1H-indazole is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its stable, bio-relevant core, combined with two versatile synthetic handles, makes it an invaluable starting material for the development of targeted therapies. For researchers in medicinal chemistry, a deep understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the rational design of next-generation kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caribscitech.com [caribscitech.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1316273-52-5|4,7-Dibromo-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 1316273-52-5 Cas No. | 4,7-Dibromo-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 8. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
- 9. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 17. Indazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 21. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,7-dibromo-1H-indazole chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1402317#4-7-dibromo-1h-indazole-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com